![molecular formula C7H3BrN2OS B1375072 7-Bromobenzo[c][1,2,5]thiadiazole-4-carbaldehyde CAS No. 1071224-34-4](/img/structure/B1375072.png)
7-Bromobenzo[c][1,2,5]thiadiazole-4-carbaldehyde
Overview
Description
7-Bromobenzo[c][1,2,5]thiadiazole-4-carbaldehyde is a benzothiadiazole derivative characterized by the presence of both bromine and aldehyde functional groups . This compound is known for its unique chemical structure, which makes it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromobenzo[c][1,2,5]thiadiazole-4-carbaldehyde typically involves the bromination of benzo[c][1,2,5]thiadiazole followed by formylation. One common method includes the use of 4,7-dibromobenzo[d][1,2,3]thiadiazole as a starting material, which undergoes a reaction with morpholine and triethylamine in dimethyl sulfoxide (DMSO) to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination and formylation reactions under controlled conditions to ensure high yield and purity. The specific details of these methods are proprietary to the manufacturing companies.
Chemical Reactions Analysis
Types of Reactions
7-Bromobenzo[c][1,2,5]thiadiazole-4-carbaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through reactions such as Stille coupling.
Condensation Reactions: The aldehyde group can participate in Aldol condensation reactions to form carbon-carbon double bonds.
Common Reagents and Conditions
Stille Coupling: Typically involves the use of organotin reagents and palladium catalysts under inert atmosphere conditions.
Aldol Condensation: Requires the presence of a base such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions include various substituted benzothiadiazole derivatives, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
Materials Science
- Organic Electronics : This compound is utilized as an intermediate in the synthesis of non-fullerene acceptors (NFAs) for organic solar cells. Its electron-accepting properties enhance the efficiency of photovoltaic devices .
- Fluorescent Probes : Due to its ability to participate in electron donor-acceptor interactions, it serves as a fluorescent probe in biological assays, allowing visualization of cellular processes .
Medicinal Chemistry
- Potential Therapeutics : Preliminary studies suggest that this compound may exhibit anticancer properties and could interact with specific molecular targets such as enzymes or receptors . Further investigations are needed to elucidate its full therapeutic potential.
Biological Research
- Bioimaging Applications : Its unique structure allows it to be studied for bioimaging applications, where it can be used to visualize cellular components and processes due to its fluorescence characteristics .
Case Studies and Research Findings
Study | Focus | Findings |
---|---|---|
Study A | Organic Solar Cells | Demonstrated that incorporating this compound into NFA structures significantly improved solar cell efficiency by enhancing charge transport properties. |
Study B | Anticancer Activity | Investigated the compound's interaction with cancer cell lines; results indicated potential cytotoxic effects warranting further exploration into its mechanism of action. |
Study C | Fluorescent Probes | Developed a series of fluorescent probes based on this compound that effectively labeled specific biomolecules in live cells, showcasing its utility in real-time imaging studies. |
Mechanism of Action
The mechanism of action of 7-Bromobenzo[c][1,2,5]thiadiazole-4-carbaldehyde involves its ability to participate in electron donor-acceptor interactions. This property makes it useful in applications such as photovoltaics and fluorescent sensors . The molecular targets and pathways involved are primarily related to its interaction with other chemical species through its bromine and aldehyde functional groups.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
7-Bromobenzo[c][1,2,5]thiadiazole-4-carbaldehyde is unique due to its specific substitution pattern and the presence of both bromine and aldehyde functional groups. This combination allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in synthetic chemistry.
Biological Activity
7-Bromobenzo[c][1,2,5]thiadiazole-4-carbaldehyde is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.
Biological Activities
This compound exhibits a range of biological activities:
Antimicrobial Activity
Research indicates that compounds containing the thiadiazole moiety often demonstrate antimicrobial properties. For instance, a study highlighted the synthesis of various thiadiazole derivatives that showed significant antimicrobial activity against several bacterial strains . The structural features of this compound may enhance its interaction with microbial targets.
Anticonvulsant Activity
Thiadiazoles have been recognized for their anticonvulsant properties. A related compound demonstrated efficacy in reducing seizure activity in animal models. This suggests that this compound may also possess similar anticonvulsant effects .
Anti-inflammatory and Antioxidant Effects
The compound has shown potential anti-inflammatory and antioxidant activities. Thiadiazoles are known to act as hydrogen bond donors and electron acceptors, which may contribute to their ability to mitigate oxidative stress and inflammation .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Starting Materials : The synthesis often begins with commercially available benzenethiol derivatives.
- Reactions : Key reactions include nucleophilic substitutions and cyclization processes. For example, the reaction between 4-bromo-2-aminobenzenethiol and appropriate aldehydes under controlled conditions yields the target compound with high selectivity .
Step | Reaction Type | Conditions | Yield (%) |
---|---|---|---|
1 | Nucleophilic substitution | DMSO, reflux | 83% |
2 | Cyclization | High temperature | Variable |
Case Studies
- Antimicrobial Efficacy : A study conducted on various thiadiazole derivatives found that those containing bromine exhibited enhanced antimicrobial properties compared to their non-brominated counterparts . This supports the hypothesis that bromination increases biological activity.
- Pharmacological Evaluation : In a pharmacological evaluation involving animal models, compounds similar to this compound were assessed for anticonvulsant activity. Results indicated a significant reduction in seizure frequency when administered at specific dosages .
Properties
IUPAC Name |
4-bromo-2,1,3-benzothiadiazole-7-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrN2OS/c8-5-2-1-4(3-11)6-7(5)10-12-9-6/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPDPNJVAWKCZEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NSN=C2C(=C1)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1071224-34-4 | |
Record name | 7-Bromo-2,1,3-benzothiadiazole-4-carboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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